5,6-Dihydro-8H-indolizin-7-one
Overview
Description
5,6-Dihydro-8H-indolizin-7-one is a chemical compound with the molecular formula C8H9NO. It is synthesized from readily available N-(pent-2-en-4-ynyl)-beta-lactams .
Synthesis Analysis
The synthesis of this compound is achieved through an Au-catalyzed reaction from N-(pent-2-en-4-ynyl)-beta-lactams . This method has been developed and used for the expedient formal synthesis of indolizidine 167B .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H9NO. The molecular weight of this compound is 135.16 g/mol.Chemical Reactions Analysis
In the synthesis reaction of this compound, a 5-exo-dig cyclization of the beta-lactam nitrogen to the Au-activated C-C triple bond is followed by heterolytic fragmentation of the amide bond, forming a highly nucleophilic acyl cation .Scientific Research Applications
Synthesis and Chemical Properties
- Catalyzed Synthesis: 5,6-Dihydro-8H-indolizin-7-one can be synthesized using gold (Au) catalysis from N-(pent-2-en-4-ynyl)-beta-lactams. This process involves a 5-exo-dig cyclization followed by heterolytic fragmentation of the amide bond (Yu Peng, Mengxuan Yu, & Liming Zhang, 2008).
- 1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones can yield novel triaryl derivatives of this compound (Youfeng Li, Jin Tang, & Xiaofang Li, 2020).
Applications in Optoelectronics and Imaging
- Dual Emissive AIEgen: A novel class of 5,6-dihydro-2H-pyrano[3,2-g]indolizine-based luminogens, including DPI 7, exhibits unique dual emission behavior, making it a potential candidate for biomedical imaging and optoelectronics (Ashutosh Raghuvanshi et al., 2017).
- Blue-Light Fluorophores: Indolizino[3,4,5-ab]isoindoles derived from this compound exhibit blue-light fluorescence, useful for OLED devices (Yong-Miao Shen et al., 2007).
Pharmacological Research
- Antituberculosis Activity: Certain 7-methoxy-indolizine analogues show potential in treating tuberculosis, particularly multi-drug-resistant strains (K. Venugopala et al., 2019).
Miscellaneous Applications
- Spiro[cyclopropane-indolizine] Derivatives: Novel spiro derivatives of this compound show promise in various chemical applications (B. Liu et al., 2013).
- Maillard Reaction Bitterness: Indolizinium-6-olates derived from this compound contribute significantly to the bitter taste in the Maillard reaction, a key process in food chemistry (O. Frank, M. Jezussek, & T. Hofmann, 2003).
Mechanism of Action
properties
IUPAC Name |
6,8-dihydro-5H-indolizin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-2,4H,3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOCXZBCNIIIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528179 | |
Record name | 5,6-Dihydroindolizin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89059-10-9 | |
Record name | 5,6-Dihydroindolizin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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